

Application Notes and Protocols for Labeling Proteins with Pennsylvania Green

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Compound of Interest		
Compound Name:	Pennsylvania Green	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent labeling of proteins with **Pennsylvania Green**[™], a bright and photostable fluorophore. The included protocols are designed to ensure efficient and reproducible conjugation of **Pennsylvania Green**[™] NHS Ester to primary amines on target proteins, enabling a wide range of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Introduction to Pennsylvania Green™

Pennsylvania Green™ is a fluorescent dye that serves as a superior alternative to traditional fluorophores like fluorescein. It is a hybrid of Oregon Green and Tokyo Green, designed to be more hydrophobic, less sensitive to pH changes, and more photostable.[1][2][3] Its fluorescence is bright, with a high quantum yield, making it an excellent choice for labeling proteins for cellular imaging and analysis.[1][2] The dye's excitation and emission spectra are well-matched to standard microscopy filter sets, with an excitation maximum at 494 nm and an emission maximum at 514 nm.[1] A key advantage of Pennsylvania Green™ is its low pKa of 4.8, which allows it to maintain strong fluorescence even in acidic cellular compartments like endosomes.[1][2]

Key Features and Applications



- High Photostability: Pennsylvania Green™ exhibits greater resistance to photobleaching compared to fluorescein, enabling longer exposure times and more robust time-lapse imaging.[2]
- Reduced pH Sensitivity: With a pKa of 4.8, its fluorescence remains bright in acidic environments, making it ideal for studying proteins in endosomes and lysosomes.[1][2]
- High Quantum Yield: A quantum yield of 0.91 ensures a bright fluorescent signal for sensitive detection.[1]
- Versatile Applications: Labeled proteins can be used in a variety of applications, including immunofluorescence, flow cytometry, fluorescence-based bioassays, and super-resolution microscopy.

Quantitative Data Summary

The spectral and physical properties of 4-Carboxy-**Pennsylvania Green** are summarized in the table below for easy reference.

Property	Value	Reference
Excitation Maximum (λex)	494 nm	[1]
Emission Maximum (λem)	514 nm	[1]
Molar Extinction Coefficient (ε)	82,000 cm ⁻¹ M ⁻¹ (at pH 7.4)	[1]
Quantum Yield (Φ)	0.91	[1]
рКа	4.8	[1][2]
Molecular Formula (NHS Ester)	C25H15F2NO7	[4]
Molecular Weight (NHS Ester)	479.39 g/mol	[4]

Experimental Protocols



Protocol 1: Labeling of Proteins with Pennsylvania Green™ NHS Ester

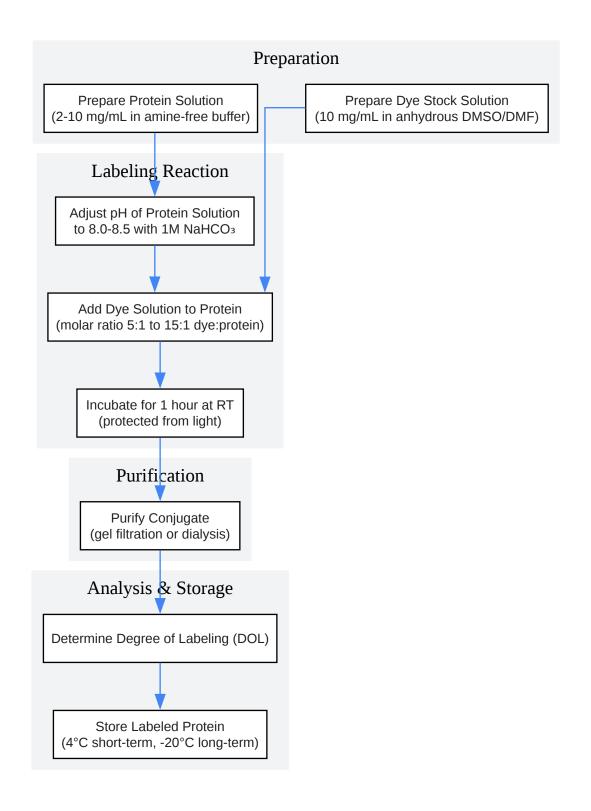
This protocol details the steps for the covalent labeling of proteins with 4-Carboxy-**Pennsylvania Green** NHS Ester. The N-hydroxysuccinimidyl (NHS) ester readily reacts with primary amines (e.g., the side chain of lysine residues) on the target protein to form a stable amide bond.[5][6]

Materials Required:

- 4-Carboxy-Pennsylvania Green NHS Ester
- Protein of interest (in an amine-free buffer such as PBS, MES, or HEPES)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate (NaHCO₃), pH 8.3
- Purification resin (e.g., Sephadex G-25) or dialysis tubing
- Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow Diagram





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Caption: Workflow for protein labeling with **Pennsylvania Green™** NHS Ester.

Procedure:



Prepare the Protein Solution:

- Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[7]
- If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable amine-free buffer such as PBS before labeling.
- Prepare the Dye Stock Solution:
 - Allow the vial of 4-Carboxy-Pennsylvania Green NHS Ester to warm to room temperature before opening.
 - Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[5] This solution should be prepared fresh for each labeling reaction.
- Perform the Labeling Reaction:
 - Adjust the pH of the protein solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[5][6] This is crucial for the efficient reaction of the NHS ester with primary amines.
 - Add the calculated amount of the dye stock solution to the protein solution while gently stirring. A molar dye-to-protein ratio of 5:1 to 15:1 is a good starting point for optimization.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[5]
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[6][9]
 - For gel filtration, elute with PBS (pH 7.4). The first colored band to elute is the labeled protein.
 - For dialysis, dialyze against PBS (pH 7.4) overnight at 4°C with at least two changes of buffer.[9]

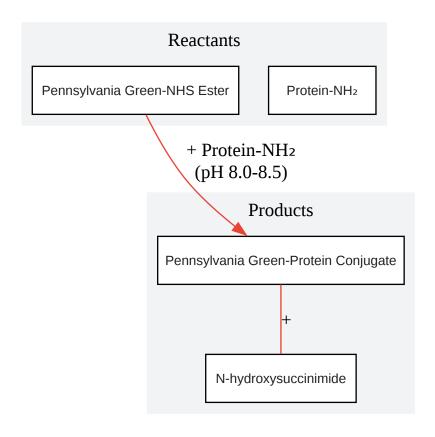


- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 494 nm (A₄₉₄).
 - ο The protein concentration can be calculated using the following formula: Protein Concentration (M) = $[A_{280} (A_{494} \times CF)] / ε$ _protein where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
 - The dye concentration can be calculated as: Dye Concentration (M) = A₄₉₄ / 82,000
 - The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
- Storage of the Labeled Protein:
 - Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage.[5]
 For long-term storage, it is advisable to add a cryoprotectant such as glycerol and to aliquot the conjugate to avoid repeated freeze-thaw cycles.

Chemical Reaction Pathway

The following diagram illustrates the reaction between the 4-Carboxy-**Pennsylvania Green** NHS Ester and a primary amine on a protein.





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Caption: Reaction of **Pennsylvania Green** NHS Ester with a primary amine.

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